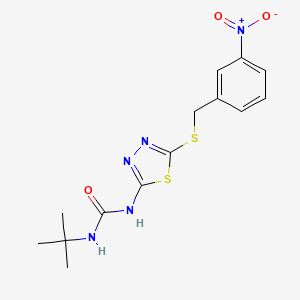

1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

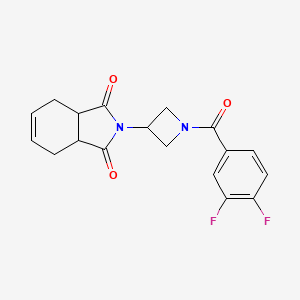

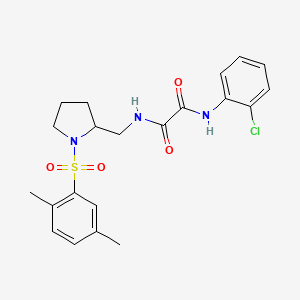

The compound “1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a nitrobenzyl group, a thiadiazol group, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl and thiadiazol groups suggests potential sites of reactivity .Chemical Reactions Analysis

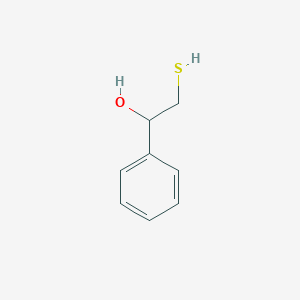

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitrobenzyl group, for example, could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could affect its polarity and solubility .科学的研究の応用

Herbicidal Activities and Selectivity

Research on thiadiazolyl urea derivatives, such as 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, has demonstrated significant herbicidal activities with selective action between different plant species. The selectivity has been attributed to differences in the rates of N-demethylation processes within the plants, suggesting a mechanism of action that could be exploited for targeted weed control in agricultural settings (Lee & Ishizuka, 1976).

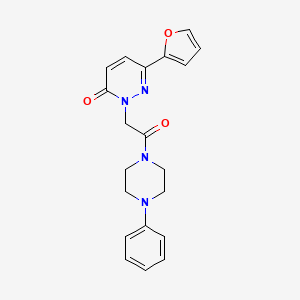

Antimicrobial and Antitumor Properties

Compounds bearing the 1,3,4-thiadiazol-2-yl moiety have been explored for their potential in medical applications, particularly in antimicrobial and antitumor therapies. For instance, derivatives of 1,2,3-Triazole with heterocyclic compounds on the ring have shown significant anti-malignant activities against HepG2 and MOLT-3 cell lines, indicating their potential utility in cancer chemotherapy (Hassan, 2020). Additionally, the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation suggests an efficient method for producing compounds with potential bioactivities (Li & Chen, 2008).

Fungicidal Activities

The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against several pathogens, showcasing the potential of such compounds in addressing fungal diseases (Song et al., 2008).

Photodegradation Studies

Studies on the photodegradation of 1,3,4-thiadiazole-urea herbicides have provided insights into the environmental behavior and degradation pathways of these compounds, which is crucial for evaluating their ecological impact and optimizing their use in outdoor applications (Moorman et al., 1985).

Mechanisms of Activation and Inactivation in Plants

Investigations into the activation and inactivation mechanisms of physiologically active substances in plants have shed light on how thiadiazolyl urea derivatives function as herbicides. This research helps in understanding the biochemical interactions within plants and could lead to the development of more effective and environmentally friendly agricultural chemicals (Ishizuka et al., 1971).

将来の方向性

特性

IUPAC Name |

1-tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-8-9-5-4-6-10(7-9)19(21)22/h4-7H,8H2,1-3H3,(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSAIKUBEKKQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)